(5-Bromo-2-iodo-benzyl)-ethyl-amine
Overview
Description
(5-Bromo-2-iodo-benzyl)-ethyl-amine is an organic compound characterized by the presence of both bromine and iodine atoms on a benzyl ring, with an ethylamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodo-benzyl)-ethyl-amine typically involves the halogenation of a benzyl precursor followed by the introduction of the ethylamine group. One common method includes:
Halogenation: Starting with a benzyl compound, bromination and iodination are carried out using bromine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions.
Amination: The halogenated benzyl compound is then reacted with ethylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzyl amines can be formed.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the halogenated benzyl compound.
Scientific Research Applications
(5-Bromo-2-iodo-benzyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodo-benzyl)-ethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and specificity, leading to various biological effects. The ethylamine group can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
- (5-Bromo-2-iodo-benzyl)-diethyl-amine
- (5-Bromo-2-iodo-benzyl)-isopropyl-amine
- (5-Bromo-2-iodo-benzyl)-cyclopropyl-amine
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amine. These variations can affect the compound’s reactivity and biological activity.
- Uniqueness: (5-Bromo-2-iodo-benzyl)-ethyl-amine is unique due to its specific combination of halogen atoms and the ethylamine group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLJAYSZFRYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.